molecular formula C17H23NO B14128911 N-phenylundec-10-ynamide

N-phenylundec-10-ynamide

Cat. No.: B14128911
M. Wt: 257.37 g/mol
InChI Key: UTIMOLVNMHEYIR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ynamide Chemistry

The journey of ynamide chemistry began with the discovery of the parent class, ynamines, with the first attempted preparation dating back to 1892. nih.gov However, it was not until 1972 that ynamides—ynamines bearing an electron-withdrawing group on the nitrogen atom—were first discovered by Viehe. nih.gov Despite this discovery, the full synthetic potential of ynamides remained largely untapped for decades. Early synthetic methods were often harsh and lacked general applicability, which hampered their widespread use in organic synthesis. orgsyn.org

A significant turning point, often described as a renaissance for ynamide chemistry, occurred at the beginning of the 21st century. orgsyn.org Researchers developed more efficient and robust methods for their synthesis, with copper-catalyzed cross-coupling reactions emerging as a particularly powerful and general solution. orgsyn.orgorganic-chemistry.org These breakthroughs made a wide variety of ynamides, including structurally diverse examples like N-phenylundec-10-ynamide, readily accessible. orgsyn.org This newfound accessibility had a dramatic impact, unleashing the full potential of ynamides and establishing them as versatile and valuable building blocks in the synthetic chemist's toolbox. orgsyn.orgsioc-journal.cn The key to their utility lies in the electron-withdrawing group on the nitrogen, which modulates the reactivity of the adjacent triple bond, striking a balance between high reactivity and stability, a significant improvement over the more hydrolytically sensitive ynamines. nih.govsioc-journal.cn

Strategic Importance of this compound as a Versatile Synthetic Building Block

This compound exemplifies the strategic value of the ynamide functional group in organic synthesis. Ynamides are prized as versatile building blocks because their unique electronic structure allows them to act as both electrophiles and nucleophiles, enabling a wide array of chemical transformations. sioc-journal.cnnih.gov The presence of the nitrogen atom attached to the polarized alkyne makes ynamides powerful synthons for creating nitrogen-containing molecules, which are prevalent in natural products and medicinally important compounds. nih.govbham.ac.uk

The structure of this compound, featuring a long undecyl chain terminating in an alkyne and a phenyl group on the amide nitrogen, offers specific synthetic advantages. The terminal alkyne can participate in a variety of coupling and cycloaddition reactions, while the lipophilic alkyl chain can be incorporated into larger molecular frameworks. Chemists can modulate the electronic properties and reactivity of the ynamide by selecting the appropriate electron-withdrawing group on the nitrogen, making them highly tunable reagents. nih.gov This versatility allows for the rapid assembly of complex molecular structures and provides access to important structural motifs that would be difficult to prepare otherwise. nih.govnih.gov Specifically, ynamides are extensively used in ring-forming reactions to generate nitrogen heterocycles. sioc-journal.cnnih.gov

Table 1: Properties of this compound

Property Value
CAS Number 332167-74-5
Molecular Formula C₁₇H₂₃NO
Molecular Weight 257.37 g/mol

| Functional Group | Ynamide |

Scope and Research Significance of this compound in Contemporary Chemical Research

The research significance of this compound is intrinsically linked to the broad and expanding applications of ynamide chemistry. A primary focus of modern synthetic chemistry is the development of efficient methods to construct N-heterocyclic cores, as these motifs are found in a vast number of natural products and FDA-approved drugs. bham.ac.uk Ynamides have proven to be exceptional precursors for the synthesis of these valuable nitrogen-containing heterocycles. sioc-journal.cnnih.govbham.ac.uk

Contemporary research demonstrates the power of ynamides in a diverse range of transformations, including:

Cycloaddition Reactions: Ynamides readily participate in various cycloadditions to construct complex carbocyclic and heterocyclic frameworks with high degrees of selectivity. nih.govnih.gov

Transition Metal-Catalyzed Cyclizations: The combination of ynamides with transition metal catalysts (such as gold, cobalt, or palladium) provides access to highly functionalized and structurally diverse azacyclic systems. bham.ac.uk

Natural Product Synthesis: Ynamides have been employed as key intermediates in the total synthesis of complex natural products, showcasing their ability to facilitate the construction of challenging molecular architectures. sioc-journal.cnbham.ac.uk

While specific published studies highlighting this compound are not extensively documented, its structure makes it a prime candidate for application in these cutting-edge areas of research. As a commercially available building block, it represents a ready tool for chemists exploring new synthetic methodologies, particularly in the synthesis of novel nitrogen-containing compounds for medicinal chemistry and materials science. researchgate.netmdpi.com The ongoing development of ynamide-based transformations ensures that compounds like this compound will continue to be relevant in the quest for molecular complexity and novel chemical entities. nih.govbham.ac.uk

Table 2: Mentioned Chemical Compounds

Compound Name Functional Group/Class
This compound Ynamide
Ynamine Amine, Alkyne
Copper Metal
Gold Metal
Cobalt Metal

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

N-phenylundec-10-ynamide

InChI

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-8-12-15-17(19)18-16-13-10-9-11-14-16/h1,9-11,13-14H,3-8,12,15H2,(H,18,19)

InChI Key

UTIMOLVNMHEYIR-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Phenylundec 10 Ynamide

Copper-Catalyzed N-Alkynylation Routes to N-phenylundec-10-ynamide

The most prevalent and versatile methods for the synthesis of ynamides, including this compound, are centered around copper-catalyzed N-alkynylation reactions. orgsyn.org These processes involve the formation of a crucial carbon-nitrogen bond between an amide and an alkynyl partner. Generally, the reaction couples an N-phenyl-containing amide with a derivative of undec-10-yne.

Several distinct copper-based catalyst systems have been developed to facilitate this transformation. An early, effective method required a stoichiometric amount of copper(I) iodide (CuI) to mediate the coupling between the copper derivative of the amide and an alkynyl bromide at room temperature. nih.gov Subsequent advancements led to more practical, truly catalytic systems. One prominent example employs a combination of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 1,10-phenanthroline (B135089) as a ligand. nih.govorganic-chemistry.org This system is effective for a wide array of substrates, including carbamates, ureas, and sulfonamides, and generally proceeds in good to excellent yields. nih.govorganic-chemistry.org Another catalytic variant utilizes copper(I) cyanide (CuCN) or CuI with N,N'-dimethylethylenediamine (DMEDA) as the ligand in the presence of a base like potassium phosphate (B84403) (K₃PO₄). nih.gov

The choice of catalyst, ligand, base, and solvent can be tailored to the specific substrates, with the goal of optimizing yield and minimizing side reactions like the homocoupling of the alkynyl bromide. nih.gov

Table 1: Comparison of Copper-Catalyzed N-Alkynylation Protocols

Catalyst System Ligand Base Typical Solvent Temperature Key Features
CuI (stoichiometric) None Pre-formation of copper amide Toluene Room Temp. Effective but requires stoichiometric copper. nih.gov
CuSO₄·5H₂O (catalytic) 1,10-phenanthroline K₃PO₄ Toluene 60-90 °C Broad substrate scope, uses inexpensive copper source. nih.govorganic-chemistry.org
CuCN or CuI (catalytic) DMEDA K₃PO₄ Toluene Reflux Good for oxazolidinones and lactams. nih.gov

Elimination-Based Strategies for this compound Synthesis

Historically, one of the earliest approaches to ynamide synthesis involved elimination reactions. orgsyn.orgnih.gov This strategy does not build the N-C≡C bond directly via coupling but instead generates the alkyne functionality from a pre-existing precursor. To synthesize this compound via this route, one would start with a corresponding halo-enamide, such as an N-phenyl-N-(dihalovinyl)undecanamide.

Treatment of this dichloro- or trichloro-enamide with a strong base, typically an organolithium reagent like n-butyllithium at low temperatures, induces a dehydrohalogenation cascade to form the triple bond. nih.gov While foundational, these methods are often limited by harsh reaction conditions and a narrower substrate scope compared to modern copper-catalyzed routes. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions in this compound Formation

While copper catalysis dominates the direct N-alkynylation to form ynamides, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, serve as a powerful tool for the functionalization of terminal ynamides. orgsyn.org This allows for a modular synthesis of complex structures like this compound.

In this strategy, a simpler building block, N-phenyl-ethynamide, would be synthesized first using one of the previously described methods. This terminal ynamide can then undergo a palladium-catalyzed Sonogashira coupling with a suitable electrophile, such as 1-bromo-non-8-ene. Subsequent reduction of the terminal double bond would yield the final this compound product. This approach allows for the late-stage introduction of the long alkyl chain, which can be advantageous when working with complex or sensitive fragments.

Emerging and Atom-Economical Synthetic Pathways to this compound

Recent research has focused on developing more efficient, modular, and atom-economical routes to ynamides. One innovative method utilizes trichloroethene, an inexpensive bulk chemical, as a two-carbon synthon. rsc.org This flexible approach allows for the conversion of a wide range of amides into their corresponding ynamides, overcoming limitations associated with hindered or aryl amides. rsc.org

Another novel, diversity-oriented strategy involves a sequence of N-diynylation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). gifu-pu.ac.jp In a hypothetical application for a derivative of this compound, an N-phenyl sulfonamide could be reacted with a diynyl benziodoxolone reagent. The resulting terminal diynamide could then undergo a CuAAC click reaction to append the remainder of the undecynyl chain, offering a modular route to complex ynamides under mild conditions. gifu-pu.ac.jp These emerging pathways highlight a shift towards more sustainable and versatile synthetic designs.

Stereoselective Synthesis of this compound and Related Chiral Analogues

The synthesis of chiral ynamides is of significant interest for their application in asymmetric transformations. The stereoselectivity in the synthesis of this compound analogues can be achieved by incorporating a chiral auxiliary into the amide precursor. orgsyn.org This auxiliary can direct the outcome of subsequent reactions or be a permanent feature of the target molecule.

For instance, instead of starting with aniline (B41778), a chiral amine could be used to form the initial amide. Alternatively, a chiral oxazolidinone can serve as both the nitrogen source and the chiral director. These chiral ynamides are valuable substrates in stereoselective reactions such as Diels-Alder cycloadditions or transition metal-catalyzed cyclizations. organic-chemistry.org The development of these methods allows access to enantiomerically enriched nitrogen-containing molecules.

Table 2: Examples of Chiral Auxiliaries for Stereoselective Ynamide Synthesis

Auxiliary Type Example Structure Point of Attachment
Chiral Oxazolidinone (R)-4-phenyloxazolidin-2-one Nitrogen atom of the heterocycle
Chiral Sulfonamide Camphorsultam Nitrogen atom of the sultam

Comprehensive Analysis of N Phenylundec 10 Ynamide Reactivity and Transformations

Electrophilic and Nucleophilic Activation Modes of N-phenylundec-10-ynamide

The reactivity of this compound is largely dictated by the electronic nature of its ynamide functional group. The nitrogen atom's lone pair of electrons can delocalize into the alkyne, making the α-carbon nucleophilic and the β-carbon electrophilic. nih.gov This inherent polarization allows for both electrophilic and nucleophilic activation.

Electrophilic Activation:

Electrophilic activation typically involves the reaction of the ynamide with an electrophile or a π-acidic metal complex. This process generates highly electrophilic keteniminium ions. unige.ch These intermediates are susceptible to attack by a wide range of nucleophiles, even weak ones. unige.ch For instance, treatment of an ynamide with an acid or a Lewis acid can initiate cyclization reactions or additions. Gold complexes, in particular, have been shown to be effective in activating ynamides to form these reactive intermediates. unige.chorgsyn.org

Nucleophilic Activation:

The inherent polarity of the ynamide also allows for nucleophilic attack at the β-carbon of the alkyne. nih.gov This mode of activation is central to many transition metal-catalyzed transformations where an organometallic reagent acts as the nucleophile. The regioselectivity of this attack is influenced by the electronic bias imposed by the amide group. nih.gov

Transition Metal-Catalyzed Transformations of this compound

Transition metals play a pivotal role in expanding the synthetic utility of this compound by enabling a variety of transformations, often with high regio- and stereoselectivity. nih.govnih.gov

Gold and Platinum Catalysis in this compound Reactions

Gold and platinum complexes are powerful π-acidic catalysts that readily activate the alkyne of this compound. nih.govorgsyn.org This activation facilitates a range of intramolecular and intermolecular reactions. Gold catalysis, in particular, has been extensively used to generate α-imino gold carbenes or activated keteniminium ions from ynamides. nih.govunige.ch These reactive intermediates can then undergo various transformations, including cyclizations and cycloadditions. nih.govunige.ch For example, gold-catalyzed reactions of ynamides with nitrogen-transfer reagents like azides can lead to the formation of N-heterocycles. nih.gov Similarly, platinum catalysts have been employed in formal [2+2] processes through enyne cycloisomerizations. nih.gov

Table 1: Gold and Platinum-Catalyzed Reactions of Ynamides
CatalystReaction TypeIntermediateProduct TypeReference
Gold(I) ComplexesCycloisomerizationKeteniminium ionFused Indole (B1671886) N-heterocycles mdpi.com
Platinum CatalystsEnyne Cycloisomerization-Cyclobutene derivatives nih.gov
Gold(I) ComplexesReaction with Azidesα-imino gold carbeneN-heterocycles nih.gov

Copper- and Zinc-Catalyzed Processes Involving this compound

Copper and zinc catalysts are instrumental in promoting various transformations of this compound, particularly in carbometallation and related processes. academie-sciences.frnih.gov

Copper Catalysis: Copper-catalyzed reactions often involve the carbocupration of the ynamide, where an organocopper reagent adds across the triple bond. academie-sciences.fr This process is highly regio- and stereoselective, affording substituted enamides. academie-sciences.fr Copper catalysts have also been utilized in the synthesis of ynamides themselves through the coupling of amides with alkynyl bromides. organic-chemistry.org Furthermore, copper-catalyzed tandem reactions, such as oxidation/C-H functionalization, have been developed for the synthesis of complex nitrogen-containing heterocycles. nih.gov

Zinc Catalysis: Organozinc reagents, often in conjunction with a rhodium or copper catalyst, can participate in the carbozincation of ynamides. academie-sciences.fr This reaction provides access to vinylzinc intermediates that can be subsequently trapped with electrophiles to yield highly substituted enamides. academie-sciences.fr Zinc-catalyzed oxidation/C-H functionalization of ynamides has also been reported. nih.gov

Table 2: Copper- and Zinc-Catalyzed Reactions of Ynamides
Catalyst SystemReaction TypeIntermediateProduct TypeReference
Copper(I)CarbocuprationVinylcopperSubstituted enamides academie-sciences.fr
Copper(II) sulfate (B86663)/1,10-phenanthroline (B135089)Amidation of alkynyl bromides-Ynamides organic-chemistry.org
Rhodium/OrganozincCarbozincationVinylzincMultisubstituted enamides academie-sciences.fr
ZincOxidation/C-H functionalization-Isoquinolones, β-carbolines nih.gov

Palladium-Mediated Reactivity of this compound

Palladium catalysts are well-known for their utility in cross-coupling reactions, and they also play a role in the functionalization of ynamides. uva.es Palladium-catalyzed hydroalkynylation and hydroacyloxylation of ynamides have been reported, providing access to highly substituted enamides in a regio- and stereoselective manner. orgsyn.org These reactions typically involve the addition of a terminal alkyne or a carboxylic acid across the triple bond of the ynamide.

Rhodium-Catalyzed Carbometallation Reactions of this compound

Rhodium catalysts are particularly effective in promoting the carbometallation of ynamides with organoboron reagents. academie-sciences.fr This reaction allows for the stereoselective synthesis of β,β'-disubstituted enamides. academie-sciences.fr The process involves the addition of an organorhodium species, generated from the organoboron reagent, across the ynamide's triple bond. sioc.ac.cn Rhodium-catalyzed carbozincation of ynamides has also been developed, further expanding the scope of these transformations. academie-sciences.fr Additionally, rhodium catalysts have been employed in [2+2+2] cyclotrimerizations of ynamides with alkynes to produce aniline (B41778) derivatives. nih.gov

Other Metal-Catalyzed Processes for this compound

Besides the metals discussed above, other transition metals can also catalyze reactions involving ynamides. For example, nickel has been used for the hydrophosphonylation of ynamides. orgsyn.org The choice of metal catalyst is crucial as it can influence the reaction pathway, leading to different products. academie-sciences.fr For instance, in some cases, the reaction can be controlled to favor either carbometallation or hydrozincation depending on the rhodium catalyst and ligands used. academie-sciences.fr

Brønsted Acid-Catalyzed Reactions of this compound

Brønsted acids have emerged as effective catalysts for a variety of transformations involving ynamides, offering a metal-free alternative to traditional transition metal catalysis. rsc.org These reactions often proceed through the formation of a keteniminium intermediate, generated by the protonation of the ynamide. sioc-journal.cn This reactive intermediate is susceptible to attack by various nucleophiles. Brønsted acid-mediated reactions of ynamides include cycloadditions, cyclizations, and rearrangements. rsc.org

In the context of this compound, Brønsted acid catalysis can facilitate intramolecular hydroalkoxylation/Claisen rearrangement cascades. sioc-journal.cn For instance, treatment of a related ynamide with methanesulfonic acid (MsOH) in chlorobenzene (B131634) at room temperature can lead to the formation of eight-membered lactams. sioc-journal.cn The reaction is initiated by the acid-catalyzed generation of a keteniminium intermediate, which then undergoes an intramolecular attack by a hydroxyl group, followed by a Claisen rearrangement. sioc-journal.cn The use of chiral Brønsted acids can also induce enantioselectivity in such reactions. sioc-journal.cnrsc.org

Table 1: Representative Brønsted Acid-Catalyzed Reaction of an Ynamide

CatalystSolventTemperature (°C)ProductYield (%)Ref
MsOH (5 mol%)PhClRoom TempEight-membered lactam- sioc-journal.cn
Chiral Brønsted Acid (10 mol%)PhCl-20Chiral eight-membered lactam- sioc-journal.cn
Data for a related ynamide substrate, not specifically this compound.

Asymmetric Dearomatization Catalysis with this compound Substrates

Asymmetric dearomatization reactions are powerful tools for converting flat aromatic compounds into three-dimensional chiral structures. nih.gov Chiral Brønsted acids have been successfully employed to catalyze the asymmetric dearomatization of naphthol-, phenol-, and pyrrole-ynamides. springernature.com This represents a significant advancement, as it involves the direct activation of the carbon-carbon triple bond of the ynamide by the Brønsted acid. springernature.com

The reaction proceeds through a rapid and reversible protonation of the ynamide to form a keteniminium intermediate, which is associated with the chiral catalyst through hydrogen bonding and ion pairing. springernature.com The subsequent nucleophilic attack by the aromatic ring is the rate- and enantioselectivity-determining step. springernature.com This methodology has been applied to the synthesis of spirocyclic enones and 2H-pyrroles bearing a chiral quaternary carbon stereocenter with high yields and excellent enantioselectivities. springernature.com While a specific example for this compound is not detailed, related phenol-ynamides, which are known to be challenging substrates due to the high aromaticity of phenols, have been successfully dearomatized using this approach. springernature.com

Gold(I) catalysis, in cooperation with chiral ligands, also provides an efficient route for the asymmetric dearomatization of phenols functionalized with alkynamides. nih.govnih.gov This method demonstrates broad substrate scope, tolerating various substitutions on the phenol (B47542) ring and different groups at the alkyne terminus. nih.gov

Radical-Based Reactivity and Cyclizations of this compound

The radical chemistry of ynamides has gained increasing attention for the synthesis of nitrogen-containing heterocycles. researchgate.net However, these reactions can be challenging due to the high reactivity of ynamides, which can lead to undesirable side products and issues with regio- and chemoselectivity. researchgate.net Radical cyclizations of ynamides have been reported to form six- and eight-membered rings. nih.gov

In the context of yne-ynamides, where both an alkyne and an ynamide moiety are present, a unique sulfur radical-triggered cyclization has been observed. uohyd.ac.in This reaction involves the initial attack of a thiyl radical on the alkyne, followed by cyclization involving the ynamide, leading to the formation of 4-thioaryl pyrroles. uohyd.ac.in This regioselectivity is noteworthy as it contrasts with typical yne-ynamide cyclizations where the ynamide attacks the alkyne. uohyd.ac.in

Photoredox-Mediated Transformations of this compound

Photoredox catalysis offers a mild and efficient approach to initiate radical reactions. nih.govnih.gov This strategy has been applied to a range of transformations, including the synthesis of nitrogen heterocycles. nih.gov In photoredox-mediated reactions, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer processes to generate radical intermediates from suitable precursors. nih.gov

One notable application is the photoredox-mediated N-centered radical addition/semipinacol rearrangement cascade. rsc.org While a specific example with this compound is not provided, this methodology allows for the synthesis of β-amino (spiro)cyclic ketones from cycloalkanol-substituted styrenes and N-arylsulfonyl protected 1-aminopyridinium salts. rsc.org Another example is the palladium-catalyzed, photoredox-mediated C-H arylation of phenyl-substituted pyrimidines, demonstrating the utility of this approach in modifying complex molecules. mdpi.com

Anionic Chemistry of this compound: Metallated Species and Their Reactions

The anionic chemistry of ynamides is a rich and productive area of research. academie-sciences.fr Metallated terminal ynamides, which can be generated by deprotonation of the terminal alkyne with a strong base, are valuable intermediates for the synthesis of more complex ynamides by trapping with various electrophiles. academie-sciences.fr

Beyond terminal deprotonation, the anionic chemistry of ynamides includes carbometallation and nucleophilic addition reactions. academie-sciences.fr For instance, carbocupration of ynamides leads to the regio- and stereoselective formation of vinylcopper species, which can be further functionalized. researchgate.net The electron-withdrawing group on the nitrogen atom plays a crucial role in the reactivity of these species. academie-sciences.fr While propargylic metallation of ynamides has not been reported, the polarization of the alkyne makes it susceptible to various anionic transformations. academie-sciences.fr

Cycloaddition Reactions Involving this compound

Ynamides are versatile partners in a variety of cycloaddition reactions, leading to the rapid construction of cyclic and polycyclic structures. nih.gov These reactions can be mediated by transition metals, Brønsted acids, or proceed under thermal conditions. nih.govrsc.org

[2+2] Cycloadditions for Aminocyclobutene and Aminocyclobutenol Formation

[2+2] cycloaddition reactions of ynamides provide access to valuable aminocyclobutene and aminocyclobutenol derivatives. A metal-free, thermally driven intermolecular self-cycloaddition of terminal N-aryl ynamides has been developed to synthesize functionalized aminocyclobutenes. rsc.org

Furthermore, a copper-catalyzed Ficini-type [2+2] cycloaddition of N-sulfonyl substituted ynamides with enones has been reported. nih.gov This reaction, which had been elusive for ynamides for many years, was successfully achieved using a combination of CuCl₂ and AgSbF₆ as catalysts. nih.gov The use of a terminally substituted ynamide was crucial to prevent polymerization. nih.gov The resulting cycloadducts are aminocyclobutenes.

Table 2: Catalyst Screening for a Cu(II)-Catalyzed Ynamide-[2+2] Cycloaddition

EntryCatalystAdditiveTemperature (°C)Yield (%)Ref
1--25-800 nih.gov
2Cu(OTf)₂-250 nih.gov
3Sc(OTf)₃-250 nih.gov
4CuCl₂-250 nih.gov
5AgSbF₆-250 nih.gov
6CuCl₂AgSbF₄25trace nih.gov
7CuCl₂AgSbF₆070 nih.gov
8CuCl₂AgSbF₆-2075 nih.gov
9CuCl₂AgSbF₆-4072 nih.gov
Data for a related N-sulfonyl ynamide, not specifically this compound.

Other Pericyclic Reactions and Cascade Sequences with this compound.

Ynamides, including this compound, are versatile building blocks in organic synthesis due to their unique electronic properties. The electron-withdrawing group on the nitrogen atom modulates the reactivity of the alkyne, making it susceptible to a variety of transformations. nih.gov Pericyclic reactions, which proceed through a cyclic transition state, are a powerful tool for constructing complex molecular architectures. nih.gov

A notable example of a cascade sequence involving ynamides is the Danheiser benzannulation. This reaction utilizes cyclobutenones to react with ynamides in a cascade of four consecutive pericyclic processes, formally a [4 + 2] annulation, to produce highly substituted anilides. nih.gov If the resulting anilide contains olefinic substitutions, it can undergo further ring-closing metathesis to generate complex N-heterocycles. nih.gov

Furthermore, tandem strategies combining ynamide-based benzannulation with ring-closing metathesis (RCM) offer an efficient route to benzofused nitrogen heterocycles with extensive substitution on the aromatic ring. nih.gov This approach begins with a cascade of four pericyclic reactions between a cyclobutenone and an ynamide to form a substituted aniline derivative. This intermediate is then subjected to RCM to construct the heterocyclic ring. nih.gov This methodology has been successfully applied in the formal total synthesis of complex natural products. nih.gov

Ring-Forming Reactions and Heterocycle Synthesis from this compound.

The ynamide functional group is a potent tool for the synthesis of nitrogen-containing heterocycles. nih.govsioc-journal.cn The inherent reactivity of the activated alkyne, possessing both electrophilic and nucleophilic character, facilitates a wide range of ring-forming reactions. nih.govsioc-journal.cn These reactions are of significant interest due to their ability to rapidly generate molecular complexity and provide access to structural motifs prevalent in natural products and medicinally relevant molecules. nih.gov Various methods, including radical cyclizations, transition metal-mediated cyclizations, cycloadditions, and rearrangements, have been developed to construct heterocyclic frameworks from ynamides. nih.govsioc-journal.cn

Synthesis of N-Heterocyclic Compounds via Annulations.

Annulation reactions are a key strategy for the synthesis of N-heterocyclic compounds from ynamides. nih.gov These reactions involve the formation of a new ring onto a pre-existing molecule. For instance, rhodium(II)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones can produce trisubstituted imidazoles. researchgate.net

A powerful tandem strategy for synthesizing benzofused nitrogen heterocycles involves a benzannulation reaction of ynamides with cyclobutenones, followed by a ring-closing metathesis (RCM) reaction. nih.gov This approach allows for the creation of highly substituted aromatic rings fused to a nitrogen-containing heterocycle. nih.gov The initial benzannulation is a cascade of four pericyclic reactions that yields a substituted aniline, which is then cyclized via RCM. nih.gov

Formation of Azetidines and Fused γ-Lactams.

The synthesis of four-membered rings like azetidines is challenging due to ring strain. bham.ac.uk However, methods such as the selenium-induced cyclization of homoallylamine derivatives via a 4-exo-tet ring closure have been reported. bham.ac.uk Palladium-catalyzed intramolecular amination of C-H bonds can also yield azetidines. organic-chemistry.org

Fused γ-lactams can be synthesized through various cyclization strategies. For example, iodocyclization of 3-methyl substituted homoallylamines can produce γ-lactam derivatives in moderate to high yields. bham.ac.uk Zr-catalyzed reactions of EtMgCl with imines can lead to the formation of 1-azaspirocyclic γ-lactams. organic-chemistry.org

Indole and Pyrrole Synthesis via this compound Transformations.

This compound and related ynamides are valuable precursors for the synthesis of indoles and pyrroles, which are core structures in many natural products and pharmaceuticals. nih.govscripps.edu

One powerful method involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. nih.gov This reaction proceeds by heating the enyne substrate, which triggers a cycloaddition to form a highly strained isoaromatic cyclic allene (B1206475). This intermediate then rearranges to the indoline (B122111) product. nih.gov A significant advantage of this strategy is the ease of assembling the required enyne substrates through transition-metal-mediated coupling reactions. nih.gov This method can be extended to the use of diynamides, which are effective enynophiles and lead to indolines with carbon substituents at the C-7 position. nih.gov

Ruthenium-catalyzed transformations of N-arylynamides provide another route to indole scaffolds. researchgate.net This process involves a cascade of a 1,2-rearrangement and cyclization through a ruthenium vinylidene intermediate. researchgate.net Furthermore, electrochemical methods, such as the annulation of N-aryl enamines mediated by iodides, can be employed for indole synthesis. chim.it

Pyrrole synthesis can be achieved through various named reactions, including the Piloty, Barton-Zard, Huisgen, Trofimov, Knorr, Hantzsch, and Paal-Knorr syntheses. scripps.eduscribd.com

Intramolecular Cyclizations and Rearrangements of this compound.

Intramolecular reactions of ynamides are a powerful strategy for the construction of complex cyclic structures. These reactions often proceed with high atom economy and can lead to significant increases in molecular complexity in a single step. researchgate.net

A notable example is the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes to form indolines. nih.gov This reaction is thermally promoted and involves the formation of a strained cyclic allene intermediate. nih.gov The scope of this reaction is broad, and it can be used to synthesize a variety of substituted indolines. nih.gov

Ynamides can also undergo skeletal reorganizations under specific conditions. For instance, treatment of N-sulfonyl ynamides with lithium diisopropylamine (B44863) (LDA) can lead to a skeletal reorganization to produce thiete sulfones. researchgate.net Gold-catalyzed intramolecular 1,2-N-migration of ynamides has also been reported, leading to the formation of tetrahydrofuran-fused 1,4-dihydroquinolines. researchgate.net

Furthermore, Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of ynamides provides a route to eight-membered lactams. sioc-journal.cn This tandem reaction is initiated by the activation of the ynamide by the Brønsted acid to form a keteniminium intermediate. sioc-journal.cn

Mechanistic Investigations of N Phenylundec 10 Ynamide Reactions

Elucidation of Reaction Pathways and Transition States for N-phenylundec-10-ynamide Transformations

The transformations of this compound and related ynamides proceed through various reaction pathways, largely dictated by the choice of catalyst and reaction partners. The polarization of the ynamide's triple bond, creating an electrophilic α-carbon and a nucleophilic β-carbon, is a key feature defining its reactivity. nih.gov

Common reaction pathways include:

Cycloaddition Reactions: Ynamides readily participate in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, to form a variety of carbocyclic and heterocyclic structures. nih.gov For instance, in gold-catalyzed reactions, a proposed pathway involves the formation of an α-imino-gold-carbene intermediate which then undergoes further transformation. nih.gov In other cases, the reaction proceeds via a keteniminium ion intermediate. nih.gov

Carbometallation: The reaction of ynamides with organocopper reagents proceeds via a carbocupration pathway. This involves the syn-addition of the organocopper species across the alkyne, leading to a vinylcopper intermediate. beilstein-journals.org This pathway's regioselectivity is highly controlled, typically resulting in the formation of a vinylcopper species where the new carbon-carbon bond and the copper atom are attached to the same carbon (α-addition). beilstein-journals.org

Radical Cyclizations: Ynamides can undergo radical-initiated cyclizations. For example, a selenyl radical can initiate a 4-exo-dig cyclization, a type of anti-Baldwin ring closure, to form azetidine (B1206935) derivatives. researchgate.net

Rearrangements: Under specific conditions, such as heating an intermediate vinyl Grignard reagent, N-allyl-ynamides can undergo an aza-Claisen rearrangement. academie-sciences.fr This sigmatropic rearrangement leads to the formation of homoallylic nitriles after the elimination of a sulfinate group. academie-sciences.fr

Transition states have been proposed to explain the stereochemical outcomes of certain ynamide reactions. For example, in reactions involving chiral sulfoxides, Zimmerman-Traxler-like transition states have been invoked to rationalize the formation of syn- or anti-dicarbonyl products depending on the geometry of the starting vinylsulfoxide. nih.gov

Reaction TypeKey Intermediate(s)Proposed PathwayReference(s)
Gold-Catalyzed Cycloadditionα-imino-gold-carbeneCyclization followed by aromatization nih.gov
CarbocuprationVinylcopper speciessyn-addition of organocopper reagent beilstein-journals.org
Selenyl Radical CyclizationRadical adduct4-exo-dig cyclization researchgate.net
Aza-Claisen RearrangementVinyl Grignard reagent nih.govnih.gov-Sigmatropic rearrangement academie-sciences.fr

Identification and Characterization of Reactive Intermediates in this compound Chemistry

The diverse reactivity of this compound stems from its ability to form a variety of highly reactive intermediates upon activation. orgsyn.org The nature of the electron-withdrawing phenyl group on the nitrogen atom provides stability to the ynamide, yet allows for the generation of these key intermediates under appropriate reaction conditions. orgsyn.org

Key reactive intermediates include:

Keteniminium Ions: Perhaps the most significant intermediate in ynamide chemistry, the keteniminium ion, is readily generated by activating the ynamide with an acid or electrophile. orgsyn.org This intermediate is highly electrophilic and is central to many transformations, including cycloadditions and nucleophilic additions. orgsyn.orgnih.govnih.gov The polarization of the ynamide triple bond can be viewed as having a keteniminium resonance structure. nih.gov

Organometallic Intermediates: In transition metal-catalyzed reactions, organometallic species are fundamental. Carbocupration of ynamides, for instance, generates stereodefined vinylcopper intermediates that can be trapped with various electrophiles. beilstein-journals.org Similarly, rhodium-catalyzed reactions can involve intermediate vinyl Grignard reagents. academie-sciences.fr

Radical Intermediates: While ionic pathways dominate, radical-based reactions of ynamides are also known. orgsyn.orgresearchgate.net Copper-catalyzed hydroboration reactions are proposed to involve a boryl radical, which is generated from a borenium ion via reduction by a Cu(I) species. nih.gov

Ion/Neutral Complexes: Mass spectrometry studies on analogous N-phenylcinnamides suggest that upon protonation and collisional activation, ion/neutral complexes can form. nih.gov For example, protonation on the amide nitrogen can lead to the rupture of the amide bond, forming a complex between a cinnamoyl cation and an aniline (B41778) molecule. nih.gov A similar principle could apply to this compound, where protonation could lead to intermediates like a protonated aniline. nih.gov

Metallated Ketenimines: In the presence of a strong base like sodium tert-butoxide, ynamides can be deprotected to generate an intermediate sodium ketenimine. academie-sciences.fr This species can then participate in subsequent reactions, such as protonation and nucleophilic addition. academie-sciences.fr

Kinetic Studies and Rate Law Determination for this compound Transformations

Kinetic studies are essential for understanding reaction mechanisms, and such investigations have been applied to ynamide transformations. For example, the mechanism of ynamide-mediated peptide bond formation was systematically analyzed through kinetics and Brønsted-type structure-reactivity studies. nih.gov These studies provide deep mechanistic insight that complements computational calculations. nih.gov

While specific kinetic data for this compound were not found in the provided search results, the principles from related systems can be applied. In nickel-catalyzed reactions, kinetic studies have been used to understand the fundamental mechanistic pathways, which often differ from those of other metals like palladium. umich.edu For instance, intramolecular competition experiments can be designed to probe the relative rates of reaction for different substrates.

A typical approach to determining a rate law involves:

Monitoring Reaction Progress: Systematically varying the concentration of one reactant while keeping others constant and measuring the initial reaction rate.

Order Determination: Plotting the logarithm of the initial rate against the logarithm of the concentration for each reactant to determine the order of the reaction with respect to that component.

These studies can reveal which step in the reaction sequence is rate-limiting and provide evidence for or against proposed intermediates and pathways.

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org This method involves replacing an atom in a reactant with one of its stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and then determining the position of that isotope in the product. wikipedia.orgdoi.org

Mechanistic studies on ynamide reactions have successfully employed this technique:

Deuterium Labeling: In a study of the copper-catalyzed hydroboration of ynamides, deuterated N-heterocyclic carbene borane (B79455) (NHC-BD₃) was used. nih.gov The reaction yielded a fully deuterated hydroboration product, confirming that the borane is the source of the added hydrogen (or deuterium) atom. nih.gov Further experiments involving the addition of D₂O showed that the solvent did not participate in the hydride transfer step. nih.gov

Carbon-13 Labeling: To investigate potential molecular reshuffling in photoinduced ynamide reactions, ¹³C-labeled substrates have been used. researchgate.net By identifying the position of the ¹³C label in the final product, researchers can determine if and how skeletal rearrangements occur during the transformation. researchgate.net

These experiments are crucial for distinguishing between different possible pathways. For example, tracking a ¹³C label can confirm whether a proposed intramolecular migration of an alkynyl group actually takes place. researchgate.net

IsotopeReactantPurpose of StudyFindingReference
²H (Deuterium)NHC-BD₃Trace the source of the hydride in hydroborationConfirmed NHC-borane as the H-source nih.gov
¹³C¹³C-labeled ynamideIdentify in situ reshuffling of molecular groupsElucidate skeletal rearrangements researchgate.net

Stereochemical Control and Regioselectivity in this compound Reactions

Controlling stereochemistry and regioselectivity is a central goal in synthetic chemistry. The unique structure of ynamides like this compound offers multiple avenues for achieving such control. nih.gov

Stereochemical Control: The generation of new stereocenters in ynamide reactions can often be controlled with high precision.

Catalyst Control: In many asymmetric transformations, the stereochemical outcome is predominantly controlled by a chiral catalyst. nih.gov For example, rhodium-catalyzed cycloisomerizations can achieve high stereo- and regioselectivity, where the chiral Rh complex dictates the product's configuration. nih.gov This allows for successful double stereodifferentiation even in "mismatched" combinations of a chiral catalyst and a chiral substrate. nih.gov

Substrate Control: In other cases, a chiral auxiliary on the substrate directs the stereochemical outcome. For instance, the use of chiral sulfoxides can control the formation of diastereomeric products, with the outcome rationalized by Zimmerman-Traxler-like transition states. nih.gov

Double Stereodifferentiation: When both the ynamide substrate and the catalyst (or another reactant) are chiral, the interplay between their inherent stereochemical preferences is known as double stereodifferentiation. nih.gov This can lead to enhanced diastereoselectivity in "matched" pairs and diminished selectivity in "mismatched" pairs. nih.gov

Regioselectivity: Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. For this compound, this primarily concerns which of the two sp-hybridized carbons of the alkyne reacts.

Electronic Effects: The inherent polarization of the ynamide triple bond, due to the electron-donating nitrogen, makes the α-carbon electrophilic and the β-carbon nucleophilic. nih.gov This intrinsic property often directs the regioselectivity of additions. For example, hydride transfer from NHC-BH₃ is expected to occur regioselectively at the β-carbon. nih.gov

Chelation Control: In carbometallation reactions, coordination between the organometallic reagent and a Lewis basic site on the ynamide can direct the regioselectivity. beilstein-journals.org In N-alkynylsulfonylamides, chelation of the organocopper reagent to the sulfonyl group directs the addition to the α-carbon. beilstein-journals.org

Radical Additions: In radical reactions, selectivity is also observed. Selenyl radical-initiated cyclizations of ynamides have been shown to proceed with full control of regioselectivity, leading to a 4-exo-dig cyclization product. researchgate.net

The combination of these controlling elements makes ynamides powerful building blocks for constructing complex, nitrogen-containing molecules with high levels of regio- and stereochemical precision. nih.gov

Computational and Theoretical Studies of N Phenylundec 10 Ynamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of N-phenylundec-10-ynamide

Furthermore, quantum chemistry allows for the prediction of various electronic properties. A hypothetical analysis of this compound would involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, as they indicate where the molecule is most likely to act as an electron donor or acceptor. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and kinetic stability.

Other properties that could be investigated include the electrostatic potential surface, which would reveal the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack. While general studies on ynamides suggest a unique polarization of their triple bond, specific values for this compound remain to be calculated.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics of this compound Systems

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms and energetics of chemical reactions. For this compound, DFT calculations could be instrumental in mapping out the potential energy surfaces of its reactions. This would involve identifying transition states, intermediates, and products, and calculating their relative energies.

For instance, ynamides are known to participate in a variety of chemical transformations, including cycloadditions and rearrangements. DFT studies could elucidate the step-by-step mechanism of such reactions involving this compound, determining whether they proceed through concerted or stepwise pathways. The calculated activation energies would provide quantitative predictions of reaction rates and help to understand the factors that control the reaction's feasibility and selectivity. While computational studies have been performed on the reactivity of other ynamides, this specific compound has not been a subject of such investigations.

A hypothetical DFT study could, for example, investigate the [2+2] cycloaddition of this compound with a ketene, a reaction common for ynamides. The study would aim to calculate the activation barriers for the formation of different stereoisomers, thereby predicting the stereoselectivity of the reaction.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve calculating the trajectory of each atom in the molecule over time, based on a given force field. This would provide insights into the molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.

By simulating this compound in a solvent like water or an organic solvent, one could study how the solvent molecules arrange themselves around the solute and how this affects the molecule's conformation and dynamics. Such simulations could also be used to calculate various thermodynamic properties, such as the free energy of solvation.

In a biological context, if this compound were to be investigated as a potential drug candidate, MD simulations could be used to study its binding to a target protein. These simulations can provide a detailed picture of the binding process, identify key intermolecular interactions, and estimate the binding affinity. However, no such studies have been published for this compound.

Theoretical Prediction of Novel Reactivity Modes for this compound

Computational chemistry is not only a tool for explaining known reactivity but also for predicting new and undiscovered chemical transformations. By analyzing the electronic structure and properties of this compound, computational chemists could propose novel reaction pathways that have not yet been explored experimentally.

For example, analysis of the molecule's frontier orbitals and electrostatic potential might suggest unconventional reaction sites or new types of pericyclic reactions. Computational screening of potential reactants and catalysts could then be used to identify promising candidates for achieving these novel transformations. This predictive power of computational chemistry can guide experimental efforts and accelerate the discovery of new synthetic methodologies. To date, the novel reactivity of this compound remains a matter of theoretical speculation.

Application of Machine Learning and Artificial Intelligence in Computational Chemistry for this compound

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of computational chemistry. uic.eduresearchgate.net These technologies can be used to accelerate quantum chemical calculations, develop more accurate force fields for molecular dynamics simulations, and predict molecular properties with high efficiency.

For a molecule like this compound, ML models could be trained on data from a large number of related molecules to predict its properties, such as solubility, toxicity, or reactivity, without the need for expensive quantum chemical calculations. researchgate.net AI algorithms could also be used to search the vast chemical space for new reactions or to design novel catalysts for transformations involving this compound. While the application of ML and AI in chemistry is a rapidly growing area, specific applications to this compound have not yet been reported. uic.edu

Advanced Spectroscopic Characterization of N Phenylundec 10 Ynamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of N-phenylundec-10-ynamide. bohrium.comacs.org By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of an N-aryl ynamide like this compound would exhibit characteristic signals corresponding to the different proton environments. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the long alkyl chain would resonate in the upfield region (δ 1.2-2.5 ppm). The terminal alkyne proton is expected to show a singlet at approximately δ 2.0-3.0 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom and those adjacent to the alkyne would have distinct chemical shifts influenced by the neighboring functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The two sp-hybridized carbons of the ynamide functional group are particularly characteristic, with resonances typically appearing between δ 70 and 90 ppm. The carbonyl carbon of the amide group, if present in a derivative, would be found significantly further downfield. The carbons of the phenyl ring and the aliphatic chain would have signals in their respective expected regions.

Table 1: Representative ¹H and ¹³C NMR Data for a Generic N-Aryl Ynamide Structure

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.0 (m)120 - 140
Alkynyl-H~2.0 (t)-
-CH₂- adjacent to alkyne~2.2 (dt)~18
Aliphatic -CH₂- chain1.2 - 1.6 (m)28 - 30
-CH₂- adjacent to N~3.5 (t)~45
Ynamide C≡C-N-~75
Ynamide C≡C-N-~85

Note: The values presented are approximate and can vary based on the solvent and specific substitution patterns on the aryl ring and alkyl chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong and sharp absorption band corresponding to the carbon-carbon triple bond (C≡C) of the ynamide group, typically appearing in the range of 2100-2260 cm⁻¹. The presence of the amide functionality would give rise to a strong C=O stretching vibration around 1650-1700 cm⁻¹ and an N-H stretching vibration (for secondary amides) around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C stretch of the ynamide is also a prominent feature in the Raman spectrum and is often more intense than in the IR spectrum due to the change in polarizability during the vibration. This makes Raman spectroscopy particularly useful for studying the alkyne moiety.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C≡C (Ynamide)Stretch2100 - 2260 (sharp, medium-strong)2100 - 2260 (strong)
C=O (Amide I)Stretch1650 - 1700 (strong)Variable
N-H (Amide)Stretch~3300 (broad, medium)~3300 (weak)
C-H (Aromatic)Stretch>3000 (variable)>3000 (strong)
C-H (Aliphatic)Stretch<3000 (strong)<3000 (strong)

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for a molecule like this compound would include cleavage of the alkyl chain and fragmentation around the amide and ynamide functionalities. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. In the context of this compound chemistry, certain reactions, particularly those involving radical cyclizations or additions to the alkyne, may proceed through radical intermediates. EPR spectroscopy would be the primary tool to detect and study the structure and reactivity of these transient radical species.

Advanced In-situ Monitoring Techniques (e.g., Operando Spectroscopy) for Reaction Progress

Advanced in-situ monitoring techniques, such as Operando spectroscopy, allow for the real-time analysis of a chemical reaction as it occurs. By coupling a spectroscopic method (like IR, Raman, or NMR) with a reacting system, it is possible to monitor the disappearance of reactants, the formation of intermediates, and the appearance of products over time. For reactions involving this compound, in-situ IR spectroscopy could be used to follow the consumption of the ynamide by monitoring the decrease in the intensity of its characteristic C≡C stretching vibration. bohrium.com This provides valuable kinetic and mechanistic insights into the transformation.

No Publicly Available Scientific Data for this compound in Advanced Materials Science

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the applications of the chemical compound This compound in the fields of advanced materials science, polymer chemistry, or supramolecular chemistry.

Efforts to locate studies on the synthesis of polymeric architectures, macromolecular functionalization, or the development of biohybrid polymers using this compound did not yield any specific results. Similarly, searches for its use in the design of self-assembled structures or in host-guest interaction studies within supramolecular chemistry were unsuccessful.

While the general class of compounds known as ynamides are recognized for their unique reactivity and have been utilized in various areas of organic synthesis, the specific properties and potential applications of this compound have not been documented in accessible scientific literature. The name appears in chemical vendor catalogs, but without associated research or application notes.

Therefore, the detailed article on the applications of this compound as outlined in the user's request cannot be generated at this time due to the absence of foundational scientific research on this specific compound.

Applications of N Phenylundec 10 Ynamide in Advanced Materials Science

Applications in Functional Materials (e.g., responsive materials, organic electronics precursors)

While direct, published research on the specific applications of N-phenylundec-10-ynamide in advanced materials science is not extensively documented, the unique structural characteristics of this molecule provide a strong basis for predicting its potential in the realm of functional materials. Its architecture, featuring a long hydrophobic undecynyl chain, a polar N-phenylamide group, and a reactive terminal alkyne, suggests its utility as a building block for both responsive materials and as a precursor for sophisticated organic electronic systems.

The amphiphilic nature of this compound, arising from its combination of a long nonpolar alkyl tail and a more polar aromatic amide head, is a key indicator of its potential to form self-assembling systems. mdpi.comrsc.orgnih.gov Such molecules can spontaneously organize into ordered structures like micelles, vesicles, or liquid crystals in response to environmental triggers like solvent polarity or temperature. mdpi.comrsc.orgarxiv.org This behavior is foundational for the development of responsive materials, where changes in the molecular assembly can lead to macroscopic changes in material properties.

Furthermore, the presence of the N-aryl ynamide functionality is of significant interest for the synthesis of precursors to organic electronic materials. Ynamides are known to be versatile synthons in organic chemistry, capable of participating in a variety of cyclization and polymerization reactions to form complex, conjugated molecules. acs.orgrsc.orgresearchgate.net

Responsive Materials: A Foray into Liquid Crystalline Behavior and Self-Assembly

The elongated, rod-like geometry of this compound, coupled with its amphiphilicity, makes it a candidate for forming thermotropic liquid crystalline phases. rsc.orgarxiv.org In such materials, the molecules exhibit long-range orientational order, like a solid, but can flow like a liquid. This intermediate state of matter is highly sensitive to external stimuli such as temperature, electric fields, or magnetic fields, making liquid crystals essential components in displays, sensors, and smart windows.

The self-assembly of similar long-chain amphiphilic molecules into well-defined nanostructures is a widely studied phenomenon. mdpi.comrsc.orgnih.gov It is plausible that this compound could form various aggregates in solution, such as:

Lamellar Phases: Bilayers formed by the alignment of molecules, with the hydrophobic tails interacting with each other and the polar head groups facing outwards.

Micellar Structures: Spherical or cylindrical aggregates formed in a solvent, which can be used to encapsulate other molecules.

The responsiveness of these potential self-assembled structures to external stimuli could be harnessed for applications in drug delivery, where a change in pH or temperature could trigger the release of an encapsulated therapeutic agent. mdpi.com

To illustrate the potential of ynamide-containing molecules in this area, the following table presents data on related amphiphilic and liquid crystalline compounds.

Compound ClassMolecular FeaturesObserved Functional BehaviorPotential Application
Amphiphilic Amino Acids Guanidinium head group, benzoate (B1203000) unit with alkoxy chainsFormation of smectic A bilayers and hexagonal columnar mesophases. rsc.orgBiologically active soft matter, antimicrobial materials. rsc.org
Sphere-Rod Amphiphiles Hydrophilic spherical cluster with a hydrophobic rod-like oligomerSelf-assembly into layered structures of smectic A type; formation of birefringent liquid crystal phases. mdpi.comarxiv.orgControlled self-assembly for nanostructured materials. mdpi.comarxiv.org
Amphiphilic Liquid Crystals Linear self-assembly structures composed of rod-shaped and butterfly-shaped dimersFormation of uniform and regular supramolecular assemblies. nih.govNanoscale lubrication and tribological applications. nih.gov

This table is generated based on data from existing research on related compounds to illustrate the potential functionalities of this compound and is not direct data for the compound itself.

Precursors for Organic Electronics

The ynamide functional group is a powerful tool for the synthesis of nitrogen-containing heterocyclic and polycyclic aromatic compounds, which are often the core structures of organic semiconductors. acs.orgrsc.org The high reactivity of the ynamide's carbon-carbon triple bond allows it to participate in a variety of metal-catalyzed and metal-free cyclization reactions.

This compound could serve as a monomer or a key intermediate in the synthesis of:

Carbazole Derivatives: These are widely used as building blocks for organic light-emitting diodes (OLEDs), electroluminescent materials, and polymers with useful electrical properties. acs.org

Indoline (B122111) Derivatives: Axially chiral indolines, which can be synthesized from ynamides, have potential applications in asymmetric catalysis for the production of enantiomerically pure fine chemicals. researchgate.net

Conducting Polymers: The terminal alkyne group on the undecynyl chain provides a site for polymerization reactions, such as Glaser coupling, which could lead to the formation of conjugated polymers. The long alkyl chains could enhance the solubility and processability of these polymers, which is a crucial aspect for their application in printable and flexible electronics.

The synthesis of such complex molecules often involves cascade reactions where the ynamide moiety's reactivity is harnessed to build molecular complexity in a few steps. acs.orgrsc.org The N-phenyl group and the long alkyl chain in this compound could be strategically utilized to tune the electronic properties and solid-state packing of the resulting materials, which are critical factors for their performance in electronic devices.

Future Research Directions and Outlook for N Phenylundec 10 Ynamide Chemistry

Exploration of New Catalytic Systems for N-phenylundec-10-ynamide Transformations

The dual reactivity of the ynamide and terminal alkyne groups in this compound invites the exploration of a wide array of catalytic systems to achieve novel and selective transformations. While classical palladium and copper catalysts are foundational, future efforts will likely focus on ruthenium, rhodium, and gold catalysts to access unprecedented chemical space.

Rhodium and Ruthenium Catalysis: Rhodium and ruthenium complexes have shown remarkable efficacy in catalyzing reactions of alkynes and ynamides. acs.orgnih.govrsc.orgacs.orgcsic.escdmf.org.brrsc.orgresearchgate.netconsensus.appthieme-connect.com For instance, ruthenium complexes like CpRuCl(PPh₃)₂ can catalyze the oxidative amidation of terminal alkynes, a transformation that could be applied to the terminal alkyne of this compound to generate complex diamide (B1670390) structures. acs.orgcsic.escdmf.org.brconsensus.app Rhodium catalysts are particularly powerful for [2+2+2] cycloadditions. nih.govacs.org A potential research avenue involves the Rh-catalyzed cyclotrimerization of this compound with various diynes, which could lead to highly substituted and structurally complex aniline (B41778) derivatives. nih.govacs.org Furthermore, rhodium-catalyzed intermolecular hydroacylation of the ynamide moiety represents a powerful strategy for constructing β-enaminone scaffolds, which are versatile precursors for a diverse range of heterocycles like pyrazoles and pyrimidines. rsc.org

Gold Catalysis: Gold catalysts have emerged as powerful tools for activating alkynes and ynamides toward nucleophilic attack. nih.govacs.org Future work could explore the gold-catalyzed intramolecular cyclization of derivatives of this compound. For example, a suitably tethered alcohol could undergo a gold-catalyzed hydrative cyclization, a reaction known to be effective for N-propargyl-ynamides, to produce functionalized dihydropyridinones. acs.orgacs.org Such transformations are often highly atom-economical and proceed under mild conditions. nih.govacs.org

A summary of potential catalytic transformations for this compound is presented below.

Interactive Table: Potential Catalytic Transformations for this compound
Catalyst Type Functional Group Reaction Type Potential Product
Ruthenium Terminal Alkyne Oxidative Amidation acs.orgcsic.es Complex Diamide
Rhodium Ynamide & Diyne [2+2+2] Cycloaddition nih.govacs.org Substituted Aniline
Rhodium Ynamide & Aldehyde Hydroacylation rsc.org β-Enaminone
Gold Ynamide & Tethered Nucleophile Hydrative Cyclization acs.orgacs.org N-Heterocycle

Development of Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound will undoubtedly be guided by the principles of green chemistry, focusing on atom economy, waste reduction, and the use of environmentally benign reagents and solvents. rsc.orgorganic-chemistry.orgacs.orgnih.govacs.org

Atom Economy and Waste Minimization: Catalytic reactions are inherently greener than those requiring stoichiometric reagents. nih.govacs.org Future syntheses involving this compound will prioritize catalytic, atom-economical reactions like cycloadditions and rearrangements that incorporate a majority of the atoms from the starting materials into the final product. acs.orgnih.govacs.org For instance, a gold-catalyzed formal [3+2] cycloaddition between the ynamide moiety and a suitable partner like an isoxazole (B147169) would be a highly atom-economic route to fully substituted 2-aminopyrroles. nih.gov Another key area is the development of coupling reagents whose by-products can be easily removed without chromatography. Water-removable ynamides have been developed for peptide synthesis, and this concept could be extended to transformations of this compound, significantly reducing solvent waste from purification. rsc.orgnih.gov

Sustainable Solvents and Conditions: A major thrust in green chemistry is the replacement of hazardous organic solvents. nih.govacs.orgmdpi.comresearchgate.netchemrxiv.org Research into conducting transformations of this compound in water or other sustainable solvents like deep eutectic solvents (DESs) or biomass-derived solvents is a promising frontier. organic-chemistry.orgnih.govacs.orgmdpi.comresearchgate.netchemrxiv.org For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prime candidate for the terminal alkyne of this compound, have been successfully performed in water, glycerol (B35011), and DESs, often with enhanced reaction rates and catalyst recyclability. nih.govacs.orgmdpi.comresearchgate.net The development of protocols that work under mild, ambient temperature and pressure conditions will also be a key goal. rsc.org

Interactive Table: Green Chemistry Metrics for Ynamide/Alkyne Reactions

Green Chemistry Principle Application to this compound Chemistry Reference
Maximize Atom Economy Prioritize cycloaddition and rearrangement reactions. acs.orgnih.gov
Use Safer Solvents Employ water, deep eutectic solvents (DESs), or glycerol as reaction media. organic-chemistry.orgnih.govmdpi.com
Prevent Waste Develop processes with water-removable by-products to avoid chromatography. rsc.org
Use Catalysis Favor catalytic methods (e.g., gold, rhodium) over stoichiometric reagents. nih.govacs.org

Expanding the Scope of Asymmetric Synthesis with this compound

The creation of chiral molecules is a cornerstone of medicinal chemistry and materials science. This compound offers multiple handles for asymmetric functionalization, and future research will focus on leveraging these to construct a diverse array of enantioenriched products. rsc.orgnih.govacs.orgnih.gov

Catalytic Enantioselective Reactions: The development of catalytic asymmetric reactions of ynamides has been a vibrant area of research. nih.govacs.org Chiral catalysts based on copper, rhodium, and gold, as well as organocatalysts like chiral phosphoric acids, have been successfully employed. rsc.orgacs.orgnih.govnih.govsciengine.comnih.gov For instance, the copper-catalyzed enantioselective addition of terminal ynamides to electrophiles like aldehydes and isatins is a well-established method for creating tetrasubstituted stereocenters. nih.gov Applying this methodology to the ynamide portion of this compound could provide access to a variety of chiral 3-hydroxyoxindoles, which are important pharmaceutical scaffolds. nih.gov

Similarly, rhodium-catalyzed asymmetric [2+2+2] cycloadditions using chiral ligands like xylyl-BINAP can generate axially chiral biaryl compounds. rsc.orgnih.gov Applying this to this compound could produce novel N,O-biaryls with controlled axial chirality. nih.gov Organocatalysis also presents significant opportunities. Chiral secondary amines can catalyze atroposelective intramolecular (4+2) annulations of ynamides to form axially chiral indolines, a strategy that could be adapted for derivatives of this compound. nih.gov

Interactive Table: Asymmetric Synthesis Strategies for this compound

Catalyst/Reagent Reaction Type Chiral Product Scaffold Enantioselectivity (Reported for Similar Substrates) Reference
Cu(I) / Chiral Bisoxazolidine Addition to Isatins 3-Hydroxyoxindoles High (up to 99% ee) nih.gov
Rh(I) / (R)-xylyl-BINAP [2+2+2] Cycloaddition Axially Chiral N,O-Biaryls Excellent (up to 95% ee) nih.gov
Chiral Secondary Amine Atroposelective (4+2) Annulation Axially Chiral Indolines Good to Excellent (up to 93% ee) nih.gov
Au(I) / Chiral Diphosphine Hydrative Cyclization Dihydropyridinones High (up to 94:6 er) acs.org

Advanced Computational Modeling for Predictive Understanding of this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions. sciengine.comnih.govacs.orgacs.orgnih.govpku.edu.cnresearchgate.netacs.org Future studies on this compound will heavily rely on computational modeling to rationalize its reactivity and guide the design of new, selective transformations.

Mechanism and Selectivity Elucidation: DFT calculations can provide detailed insights into the transition states of catalytic cycles, explaining the origins of regio- and enantioselectivity. nih.govpku.edu.cnacs.org For example, in the nickel-catalyzed desymmetrizing cyclization of alkyne-tethered substrates, DFT studies have clarified that the stereochemistry is determined during the CN insertion step, with steric repulsion between the ligand and a substituent dictating the preferred transition state. nih.govpku.edu.cnacs.org Similar studies on this compound could predict whether a given catalytic system will favor reaction at the ynamide or the terminal alkyne, and how to control the stereochemical outcome.

Predictive Catalyst and Substrate Design: Beyond rationalizing observed results, computational modeling can be used in a predictive capacity. By modeling the interaction of this compound with various proposed catalysts and ligands, researchers can screen for promising systems in silico before committing to laboratory experiments. This approach can accelerate the discovery of new reactions. For instance, DFT calculations have been used to rationalize the regioselectivity in rhodium-catalyzed azide-alkyne cycloadditions of ynamides, providing a basis for designing catalysts for other cycloaddition reactions. acs.org This predictive power will be crucial for unlocking complex, multi-step cascade reactions starting from this compound. sciengine.comnih.gov

Novel Applications of this compound in Emerging Fields

The synthetic versatility of ynamides makes them valuable starting materials for constructing complex molecules with potential applications in medicinal chemistry, natural product synthesis, and materials science. brad.ac.ukbenthamdirect.combrad.ac.ukroutledge.com The unique structure of this compound, with its long alkyl chain and reactive termini, suggests several exciting future applications.

Medicinal Chemistry and Natural Product Synthesis: Ynamides are key precursors to a wide range of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and natural products. brad.ac.ukbenthamdirect.comsioc-journal.cn The transformations discussed—cycloadditions, cyclizations, and hydroacylations—can convert this compound into diverse scaffolds such as indoles, quinolines, pyrroles, and oxindoles. nih.govbrad.ac.ukbrad.ac.uksioc-journal.cn The long undecyl chain could be exploited to improve properties like lipophilicity or to mimic natural lipids in biological systems. For example, derivatives of this compound could be investigated as building blocks for synthesizing analogues of bioactive alkaloids like marinoquinoline A or rigidin (B1218258) A. brad.ac.ukbenthamdirect.com

Materials Science: The terminal alkyne group of this compound is a prime candidate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This highly efficient and specific reaction could be used to attach this compound derivatives to polymers, surfaces, or biomolecules. This could lead to the development of novel functional materials, such as self-assembling systems where the long alkyl chains drive organization, or new biocompatible materials for drug delivery. The ynamide moiety itself can also participate in polymerization or surface modification reactions, opening another avenue for materials development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenylundec-10-ynamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Begin with a literature review of alkyne-amide coupling reactions (e.g., Sonogashira or Cu-catalyzed protocols). Optimize variables such as catalyst loading, solvent polarity, and temperature using Design of Experiments (DoE) to identify interactions between factors. Monitor yields via HPLC or GC-MS and validate purity with 1^1H NMR. For reproducibility, document procedural deviations and replicate trials under controlled conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Prioritize 1^1H/13^13C NMR for backbone elucidation and FT-IR for functional group validation. If signals overlap (e.g., alkyne vs. aromatic protons), employ 2D NMR (COSY, HSQC) or hyphenated techniques like LC-MS. For conflicting data, cross-validate with computational predictions (e.g., DFT-based chemical shift calculations) and statistical analysis (e.g., error margins in peak integration) .

Q. What statistical methods are appropriate for analyzing experimental data related to the compound’s physicochemical properties?

  • Methodological Answer : Use Shapiro-Wilk tests to assess data normality. For parametric data (e.g., melting point variations), apply ANOVA with post-hoc Tukey tests. Non-parametric data (e.g., solubility rankings) may require Kruskal-Wallis analysis. Report confidence intervals (95%) and effect sizes to contextualize significance. Ensure instrument precision aligns with decimal places in reported values (e.g., ±0.1°C for melting points) .

Advanced Research Questions

Q. How can computational chemistry models be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Combine density functional theory (DFT) to calculate transition states and reaction thermodynamics with experimental kinetic studies (e.g., time-resolved UV-Vis for intermediate tracking). Validate models using leave-one-out cross-validation and compare computed activation energies with Arrhenius-derived values. Adjust solvation parameters in simulations to match solvent effects observed in lab trials .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems, considering potential off-target effects?

  • Methodological Answer : Employ phenotypic screening (e.g., high-content imaging) to identify cellular responses, followed by target deconvolution via affinity chromatography or CRISPR-Cas9 knockout libraries. Use isothermal titration calorimetry (ITC) to quantify binding constants for suspected targets. For off-target analysis, apply proteome-wide mass spectrometry or machine learning-based toxicity prediction tools .

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., phenyl ring substituents, alkyne chain length). Use multivariate analysis (e.g., principal component analysis) to correlate structural descriptors (logP, polar surface area) with bioactivity data. Include positive/negative controls and validate SAR trends across multiple assays (e.g., enzymatic inhibition vs. cell viability). Predefine exclusion criteria for outliers using Grubbs’ test .

Data Contradiction & Reproducibility

Q. How can discrepancies between theoretical and experimental solubility profiles of this compound be addressed?

  • Methodological Answer : Reassess computational models for missing parameters (e.g., polymorphic forms, hydration effects). Experimentally measure solubility via shake-flask method under controlled pH and temperature. Use Hansen solubility parameters to refine predictions. Document batch-to-b variability in raw material sourcing (e.g., solvent residues) that may affect outcomes .

Q. What steps ensure reproducibility in scaled-up synthesis of this compound?

  • Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., catalyst poisoning). Use process analytical technology (PAT) like in-situ FT-IR for real-time monitoring. Compare mixing efficiency (e.g., Reynolds number calculations) between lab and pilot-scale reactors. Publish detailed protocols with hazard analysis (e.g., alkyne handling precautions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.